molecular formula C11H8N4OS2 B2378669 4-[(E)-[(furan-2-yl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 477863-23-3

4-[(E)-[(furan-2-yl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2378669
CAS RN: 477863-23-3
M. Wt: 276.33
InChI Key: JBMOABCHHPDJTI-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-[(furan-2-yl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H8N4OS2 and its molecular weight is 276.33. The purity is usually 95%.
BenchChem offers high-quality 4-[(E)-[(furan-2-yl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(E)-[(furan-2-yl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

The compound’s antimicrobial properties have drawn attention due to its potential therapeutic use against bacterial and fungal infections. Researchers have synthesized complexes of Co(II) and Ni(II) with a Schiff base derived from sulfamethoxazole and furfural. These complexes exhibit higher antimicrobial activity compared to the ligand alone. They have been tested against pathogenic microbes such as Staphylococcus aureus, Escherichia coli, Aspergillus flavus, and Candida albicans . Further investigations into its mechanism of action and specific targets could enhance its clinical utility.

Coordination Chemistry

Coordination compounds play a crucial role in various fields, including biology, industry, chemistry, and agriculture. The synthesis and characterization of metal complexes involving this compound could lead to novel applications. Researchers have explored the coordination behavior of this Schiff base, which chelates through the azomethine nitrogen and aldehydic oxygen. Understanding its coordination modes and stability can guide the design of new materials with tailored properties .

Bioinorganic Chemistry

Understanding the interactions between this compound and metal ions could contribute to bioinorganic chemistry. Researchers could explore its binding affinity toward essential metal ions (e.g., zinc, copper) and its impact on cellular processes.

properties

IUPAC Name

4-[(E)-furan-2-ylmethylideneamino]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4OS2/c17-11-14-13-10(9-4-2-6-18-9)15(11)12-7-8-3-1-5-16-8/h1-7H,(H,14,17)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMOABCHHPDJTI-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NN2C(=NNC2=S)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-[(furan-2-yl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

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